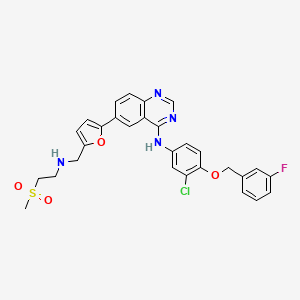

Ramifenazone-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Stable Isotope Labelled Compound

Ramifenazone-d7 is a stable isotope labelled compound . Stable isotopes are non-radioactive, safe to handle, and can be used in long-term studies without the risk of radiation damage. They are particularly useful in drug development and environmental studies .

Impurity Analysis

Isotope-labeled impurities, like Ramifenazone-d7, are used in impurity analysis . Impurities in pharmaceuticals can affect the stability and efficacy of the drug. By introducing isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities .

Material Science

In material science, isotope-labeled impurities are used to investigate their influence on the material’s properties, such as conductivity, strength, and durability .

Drug Discovery

In drug discovery, isotope-labeled compounds are used for tracking and identification of molecules . This allows for precise tracking and identification of molecules, which is crucial in the development of new drugs.

Environmental Studies

Isotope-labeled impurities are used in environmental studies . By introducing a known amount of isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities in the environment .

Biochemical Research

Ramifenazone-d7 is used in biochemical research as a reference material . High-quality, certified reference materials are essential in research to ensure the accuracy and reliability of experimental results .

Mecanismo De Acción

Target of Action

Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

Mode of Action

As a non-steroidal anti-inflammatory agent, Ramifenazone-d7 works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, Ramifenazone-d7 helps to alleviate these symptoms .

Biochemical Pathways

By inhibiting COX, Ramifenazone-d7 reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Ramifenazone-d7 involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of Ramifenazone-d7’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .

Action Environment

The action of Ramifenazone-d7 can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store Ramifenazone-d7 under the conditions specified in the Certificate of Analysis to ensure its efficacy .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ramifenazone-d7 involves the introduction of seven deuterium atoms into the Ramifenazone molecule. This can be achieved through a series of reactions that involve deuterated starting materials and/or deuterated reagents. One possible synthesis pathway is outlined below.", "Starting Materials": [ "4-(4-aminophenyl)-2-butanol", "deuterated acetic anhydride", "deuterated pyridine", "deuterated chloroform", "deuterated sodium hydroxide", "deuterated sulfuric acid", "deuterated hydrogen gas", "deuterated palladium on carbon" ], "Reaction": [ "Step 1: Protect the amine group of 4-(4-aminophenyl)-2-butanol with acetic anhydride and pyridine to form the acetyl derivative.", "Step 2: Deuterate the acetyl derivative using deuterated acetic anhydride and deuterated pyridine in deuterated chloroform.", "Step 3: Remove the acetyl protecting group using deuterated sodium hydroxide in deuterated water.", "Step 4: Deuterate the remaining hydrogen atoms using deuterated sulfuric acid and deuterated hydrogen gas in deuterated water.", "Step 5: Reduce the nitro group using deuterated palladium on carbon and deuterated hydrogen gas in deuterated methanol to form Ramifenazone-d7." ] } | |

Número CAS |

1330180-51-2 |

Nombre del producto |

Ramifenazone-d7 |

Fórmula molecular |

C14H12D7N3O |

Peso molecular |

252.36 |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

3615-24-5 (unlabelled) |

Sinónimos |

1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one |

Etiqueta |

Antipyrine Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.